molecular formula C13H20N4O2 B2735527 N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 1421460-19-6

N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide

Cat. No. B2735527
CAS RN: 1421460-19-6
M. Wt: 264.329
InChI Key: ARCUTNRJNMABKN-UHFFFAOYSA-N
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Description

“N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide” is a chemical compound. It’s a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Scientific Research Applications

Automated Flow Preparation of Piperazine-2-carboxamide Derivatives

Richard Ingham and colleagues (2014) developed an automated flow chemistry method for the multi-step synthesis of pyrazine-2-carboxamide and its derivatives, including piperazine-2-carboxamide. This method leverages open-source software and a Raspberry Pi® computer for controlling multiple flow chemistry devices, showcasing a novel approach to synthesizing components like Rifater®, used in treating tuberculosis (Ingham, Battilocchio, Hawkins, & Ley, 2014).

Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives

Ashraf S. Hassan and team (2014) reported on the synthesis and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of the structural requirements for cytotoxic activity in pyrazine derivatives (Hassan, Hafez, & Osman, 2014).

Hydrogen-bonding Structures in Piperidine-4-carboxamide Salts

A study by Graham Smith and U. Wermuth (2012) explored the crystal structures and hydrogen-bonding patterns of isonipecotamide (piperidine-4-carboxamide) salts with various carboxylic acids. This research provides insight into the chemical stability and crystalline solid formation of piperidine-4-carboxamide derivatives, demonstrating the compound's utility in generating stable hydrogen-bonded systems (Smith & Wermuth, 2012).

Antimicrobial and Antitubercular Properties

D. Sriram and colleagues (2006) synthesized and evaluated a series of pyrazinamide Mannich bases for their antimycobacterial activity against Mycobacterium tuberculosis, including derivatives with the pyrazine-2-carboxamido structure. This study identifies potential antitubercular agents with significant activity, highlighting the therapeutic applications of pyrazine derivatives (Sriram, Yogeeswari, & Reddy, 2006).

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-9-8-17-6-2-11(3-7-17)16-13(18)12-10-14-4-5-15-12/h4-5,10-11H,2-3,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUTNRJNMABKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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